molecular formula C9H14N2O2S B1586313 Ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate CAS No. 507476-05-3

Ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate

Cat. No. B1586313
CAS RN: 507476-05-3
M. Wt: 214.29 g/mol
InChI Key: GCRDUWDFLNKPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate (EBTC) is a heterocyclic compound that has gained significant attention in recent years due to its potential pharmaceutical applications. The compound has a unique structure and exhibits various biological activities, making it an attractive target for drug discovery and development.

Scientific Research Applications

Chemical Reactions and Structural Studies

  • Ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate, a 1,3,4-thiadiazole derivative, has been involved in studies focusing on chemical reactions and structural analysis. For example, reactions with bases and the structural examination of related thiadiazole compounds provide insights into the chemical behavior and molecular arrangement of these compounds (Remizov et al., 2019); (Lynch & Mcclenaghan, 2004).

Pharmaceutical Applications

  • In the pharmaceutical domain, derivatives of 1,3,4-thiadiazole, including Ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate, have been explored for their potential in creating new medicinal compounds. These studies focus on synthesizing and testing novel compounds for various therapeutic activities, such as antimicrobial and anti-inflammatory properties (Başoğlu et al., 2013); (Mullican et al., 1993).

Material Science and Electronics

  • In material science and electronics, thiadiazole derivatives are explored for their electrochemical and spectroscopic properties, which are vital in designing organic semiconductors and other electronic materials. The variation in these properties based on different substituents and molecular structures is of particular interest (Kostyuchenko et al., 2019).

Agricultural Chemistry

  • In agricultural chemistry, thiadiazole compounds, including Ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate, are investigated for their potential as herbicides or pesticides. Understanding the chemical behavior and interactions with biological systems is crucial in this field (Yue et al., 2010).

properties

IUPAC Name

ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-5-13-7(12)6-10-11-8(14-6)9(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRDUWDFLNKPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373842
Record name ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate

CAS RN

507476-05-3
Record name ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 507476-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 4
Ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 5
Ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.